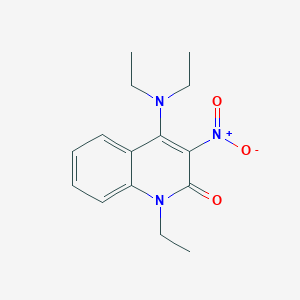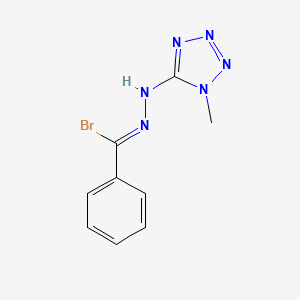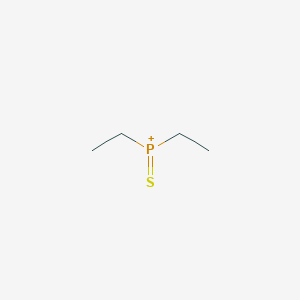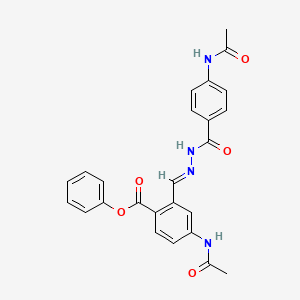![molecular formula C19H23NO B14142630 1-(3-Azabicyclo[3.2.2]non-3-ylmethyl)naphthalen-2-ol CAS No. 4104-74-9](/img/structure/B14142630.png)
1-(3-Azabicyclo[3.2.2]non-3-ylmethyl)naphthalen-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Azabicyclo[3.2.2]non-3-ylmethyl)naphthalen-2-ol is a chemical compound with the molecular formula C19H23NO and a molecular weight of 281.39 g/mol It is known for its complex bicyclic structure, which includes a naphthalene ring fused with a 3-azabicyclo[322]nonane moiety
準備方法
The synthesis of 1-(3-azabicyclo[3.2.2]non-3-ylmethyl)naphthalen-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps :
Formation of the 3-azabicyclo[3.2.2]nonane core: This can be achieved through a series of cyclization reactions starting from suitable precursors.
Attachment of the naphthalene ring: The naphthalene moiety is introduced via a Friedel-Crafts alkylation reaction, where the 3-azabicyclo[3.2.2]nonane core acts as the nucleophile.
Final functionalization: The hydroxyl group is introduced through a selective oxidation reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反応の分析
1-(3-Azabicyclo[3.2.2]non-3-ylmethyl)naphthalen-2-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes derived from this compound back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
1-(3-Azabicyclo[3.2.2]non-3-ylmethyl)naphthalen-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases caused by protozoan parasites.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(3-azabicyclo[3.2.2]non-3-ylmethyl)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. For instance, its antiprotozoal activity is believed to result from its ability to interfere with the metabolic processes of protozoan parasites, potentially by inhibiting key enzymes or disrupting cellular structures . The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
1-(3-Azabicyclo[3.2.2]non-3-ylmethyl)naphthalen-2-ol can be compared with other similar compounds, such as:
3-Azabicyclo[3.2.2]nonane derivatives: These compounds share the same bicyclic core but differ in their functional groups and substituents, leading to variations in their chemical and biological properties.
Naphthalene derivatives: Compounds with a naphthalene ring and different substituents can exhibit diverse chemical reactivities and applications.
The uniqueness of 1-(3-azabicyclo[32
特性
CAS番号 |
4104-74-9 |
|---|---|
分子式 |
C19H23NO |
分子量 |
281.4 g/mol |
IUPAC名 |
1-(3-azabicyclo[3.2.2]nonan-3-ylmethyl)naphthalen-2-ol |
InChI |
InChI=1S/C19H23NO/c21-19-10-9-16-3-1-2-4-17(16)18(19)13-20-11-14-5-6-15(12-20)8-7-14/h1-4,9-10,14-15,21H,5-8,11-13H2 |
InChIキー |
NYTILELMQJUQGB-UHFFFAOYSA-N |
正規SMILES |
C1CC2CCC1CN(C2)CC3=C(C=CC4=CC=CC=C43)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(furan-2-yl)-3-(3-phenyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14142552.png)
![1-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-2-nitrobenzene](/img/structure/B14142561.png)
![2-Cyano-2-[(4-nitro-phenyl)-hydrazono]-thioacetamide](/img/structure/B14142563.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-2-phenyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B14142571.png)

![4,7,7-trimethyl-N'-(4-nitrophenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B14142580.png)

![2-(3,4-dimethylphenoxy)-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B14142584.png)
![2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B14142590.png)
![4,7-dihydroxy-1-methyl-9-(3-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purin-2(1H)-one](/img/structure/B14142591.png)
![2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-5-(diethylamino)phenol](/img/structure/B14142592.png)

![Methyl 2-{[5-(5-chloropentanoyl)thiophen-2-yl]methyl}benzoate](/img/structure/B14142606.png)

